Cas no 485378-00-5 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate)

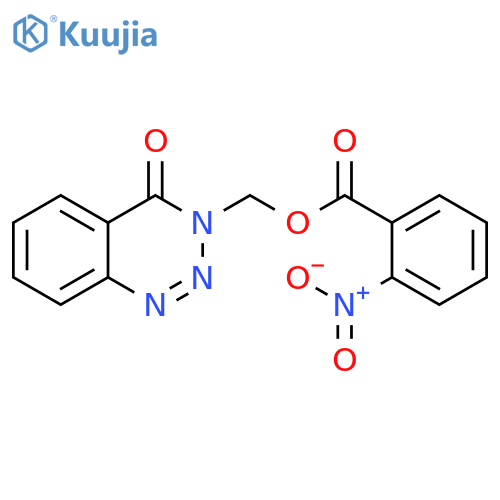

485378-00-5 structure

商品名:(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate

- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate

- 1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-nitrobenzoyl)oxy]methyl]-

- F0624-0048

- Oprea1_263513

- AKOS024588361

- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate

- 485378-00-5

-

- インチ: 1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2

- InChIKey: FVMQSDVIMPRKSL-UHFFFAOYSA-N

- ほほえんだ: N1C2=CC=CC=C2C(=O)N(COC(=O)C2=CC=CC=C2[N+]([O-])=O)N=1

計算された属性

- せいみつぶんしりょう: 326.06511943g/mol

- どういたいしつりょう: 326.06511943g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 547

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 117Ų

じっけんとくせい

- 密度みつど: 1.51±0.1 g/cm3(Predicted)

- ふってん: 534.1±56.0 °C(Predicted)

- 酸性度係数(pKa): -2.71±0.20(Predicted)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0624-0048-3mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-100mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-20mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-75mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-20μmol |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-4mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-1mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-15mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-10mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0624-0048-30mg |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |

485378-00-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

485378-00-5 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬